molecular formula C11H12ClNO B8799622 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

Cat. No.: B8799622
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylaminopropenal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl azide: Similar in structure but contains an azide group instead of the dimethylaminopropenal moiety.

    Dichlorodiphenyldichloroethane (DDD): Contains a chlorophenyl group but differs in the rest of the structure.

Uniqueness

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3

InChI Key

WYRALGSIFBXIIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (92 g) was added dropwise to stirred DMF (78 ml) between 10°-15° C. To the resulting slurry was added 4-chlorophenylacetic acid (34.12 g). The resulting mixture was stirred at room temperature for one half hour and then heated to 70°-80° C. during 5.5 hours, during which time the mixture became effervescent. The reaction mixture was cooled and poured slowly onto cracked ice. The resulting suspension was brought to pH 10 with solid potassium carbonate. Ice was added intermittently during this addition to maintain the temperature below 15° C. Toluene (150 ml) was added and the resulting mixture heated at 100° C. for one hour. The mixture was cooled and allowed to stand overnight. The two resulting layers were separated and the aqueous layer extracted with toluene (2×100 ml). The combined organic layers were washed with water (5×200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo and the resulting yellow solid was triturated with hexane to yield 26 g of 2-(4-chlorophenyl)-3-dimethylaminopropenal as a tan solid mp. 120°-125° C.
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Synthesis routes and methods II

Procedure details

To a slurry of Vilsmeyer reagent, (formed from a stirred mixture of 92.0 g. of phosphorus oxychloride and 73.0 g. of N,N-dimethylformamide at a temperature below 10° C.) is added 34.12 g. of 4-chlorophenylacetic acid. This mixture is stirred at ambient temperature for 30 minutes, then is heated to 70°-80° C. during which time the mixture becomes effervescent. The mixture is kept at 70°-80° C. for 5.5 hours, then is allowed to cool. The cooled mixture is slowly poured onto cracked ice, and ice is added intermittently to maintain the temperature of the mixture below 15° C. during the portionwise addition of potassium carbonate and until pH 10 is achieved. Then 150 ml. of toluene is added and the mixture is heated on a steam bath for one hour. After cooling, the layers are separated and the aqueous layer is extracted with an additional 100 ml. of toluene. The organic layers are combined, copiously washed with water, dried over anhydrous sodium sulfate and evaporated at reduced pressure to yield a yellow solid. The solid is recrystallized from hexane to give 27.3 g. of the product of the Example as a tan solid, mp. 121°-124° C.
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